Cas no 17488-65-2 (4-Phenyl-3-buten-2-ol)

4-Phenyl-3-buten-2-ol structure
Nome do Produto:4-Phenyl-3-buten-2-ol
4-Phenyl-3-buten-2-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Buten-2-ol, 4-phenyl-
- 1-methyl-3-phenyl-2-propen-1-ol
- 4-phenyl-3-buten-2-ol
- 4-phenylbut-3-en-2-ol
- AI3-10037
- FEMA No. 2880
- Methyl styryl carbinol
- 1-Phenyl-1-buten-3-ol
- 1-Styrylethanol
- 3-Hydroxy-1-phenyl-1-butene
- a-Methyl-3-phenylallyl alcohol
- Styrylmethylcarbinol
- TRANS-4-PHENYL-3-BUTEN-2-OL
- 1-Methyl-3-phenyl-2-propene-1-ol
- FEMA No. 2880, E-
- trans-3-Hydroxy-1-phenyl-1-butene
- SCHEMBL295662
- 36004-04-3
- AKOS006272168
- UNII-X6586VX5Q9
- 4-Phenyl-3-buten-2-ol, (3E)-
- (E)-4-Phenyl-3-buten-2-ol
- Q27293592
- (3E)-4-phenylbut-3-en-2-ol
- 17488-65-2
- (E)-4-phenylbut-3-en-2-ol
- 1-Methyl-3-phenylallyl alcohol
- BAA50455
- MFCD00155241
- X6586VX5Q9
- (3E)-4-Phenyl-3-buten-2-ol
- 3-Buten-2-ol, 4-phenyl-, (E)-
- CHEBI:190782
- (E)-4-phenyl-but-3-en-2-ol
- (3E)-4-Phenyl-3-buten-2-ol #
- EINECS 241-501-6
- UNII-IIV76T367H
- F8885-3275
- 3-Buten-2-ol, 4-phenyl-, (3E)-
- ZIJWGEHOVHJHKB-BQYQJAHWSA-N
- NS00012864
- .alpha.-Methyl-.gamma.-phenylallyl alcohol
- IIV76T367H
- 4-Phenyl-3-buten-2-ol
-
- Inchi: 1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3
- Chave InChI: ZIJWGEHOVHJHKB-BQYQJAHWSA-N
- SMILES: C1(/C=C/C(O)C)C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 148.08886
- Massa monoisotópica: 148.088815
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 123
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 20.2
- XLogP3: 2.1
Propriedades Experimentais
- Densidade: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 39-41 ºC
- Ponto de ebulição: 269 ºC (760 Torr),
- Ponto de Flash: 122 ºC (760 Torr),
- Índice de Refracção: 1.5726 (589.3 nm 20 ºC)
- PSA: 20.23
- FEMA: 2880 | 4-PHENYL-3-BUTEN-2-OL
4-Phenyl-3-buten-2-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | P309005-250mg |
4-Phenyl-3-buten-2-ol |
17488-65-2 | 250mg |
$ 178.00 | 2023-09-06 | ||
A2B Chem LLC | AA93154-100mg |
4-Phenylbut-3-en-2-ol |
17488-65-2 | 100mg |
$238.00 | 2024-04-20 | ||
TRC | P309005-2.5g |
4-Phenyl-3-buten-2-ol |
17488-65-2 | 2.5g |
$1154.00 | 2023-05-17 | ||
TRC | P309005-100mg |
4-Phenyl-3-buten-2-ol |
17488-65-2 | 100mg |
$ 121.00 | 2023-09-06 | ||
TRC | P309005-1g |
4-Phenyl-3-buten-2-ol |
17488-65-2 | 1g |
$563.00 | 2023-05-17 | ||
TRC | P309005-5g |
4-Phenyl-3-buten-2-ol |
17488-65-2 | 5g |
$2067.00 | 2023-05-17 | ||
A2B Chem LLC | AA93154-250mg |
4-Phenylbut-3-en-2-ol |
17488-65-2 | 250mg |
$294.00 | 2024-04-20 |
4-Phenyl-3-buten-2-ol Literatura Relacionada
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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